[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid
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Overview
Description
“[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid” is a chemical compound with the CAS Number: 1282378-03-3 . It has a molecular weight of 197 and its linear formula is C8H12BNO4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are generally known for their role in Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is in an inert atmosphere, 2-8°C .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a cornerstone in organic synthesis. It involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex. [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid can serve as a boron source in this reaction, facilitating the formation of C–C bonds. Researchers often employ this method to construct complex molecules for drug discovery, materials science, and agrochemicals .
Functional Group Transformations
The boron moiety in [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid can be converted into various functional groups. These transformations include:
- C–C Bond Formations : Beyond Suzuki–Miyaura coupling, boronic acids participate in other C–C bond-forming reactions, such as the Stille reaction and the Chan–Lam coupling .
Boronate-Based Sensors
Boronic acids exhibit reversible binding to diols and sugars. Researchers exploit this property to develop fluorescent or colorimetric sensors for glucose, neurotransmitters, and other analytes. By incorporating [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid into sensor platforms, they create responsive probes for detecting specific molecules.
Mechanism of Action
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[6-(2-methoxyethoxy)-5-methylpyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDDOXIHUNCANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCOC)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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